molecular formula C₂₁H₂₈O₃ B1146586 17-O-Acetyl-3-O-methyl 17β-Estradiol CAS No. 5976-55-6

17-O-Acetyl-3-O-methyl 17β-Estradiol

Cat. No.: B1146586
CAS No.: 5976-55-6
M. Wt: 328.45
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Description

17-O-Acetyl-3-O-methyl 17β-Estradiol is a chemically modified derivative of the primary human estrogen, 17β-estradiol (E2). This compound is of significant interest in basic scientific research for investigating estrogen signaling pathways and their modulation. Estrogens exert their effects through complex genomic and non-genomic mechanisms, mediated by classical nuclear estrogen receptors (ERα and ERβ) as well as membrane-associated receptors like GPER1 . The specific acetyl and methyl modifications on the parent E2 structure are designed to alter its bioavailability, metabolic stability, and receptor binding affinity, making it a valuable tool for probing the structure-activity relationships of estrogenic compounds. Research applications for this analog may include the study of hormone-dependent cancers, given that 17β-estradiol is known to influence cancer cell proliferation, apoptosis, and metastasis . Furthermore, it can be utilized in neurobiological research, as E2 has demonstrated broad-spectrum neuroprotective properties, including anti-inflammatory and antioxidant effects, and the ability to modulate mitochondrial function and resilience against excitotoxicity . This product is intended for use in controlled laboratory studies to further elucidate the diverse roles of estrogenic signaling.

Properties

CAS No.

5976-55-6

Molecular Formula

C₂₁H₂₈O₃

Molecular Weight

328.45

Synonyms

17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene;  3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate;  3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene;  Estradiol 17-Acetate 3-Methyl Ether;  Estradiol 3-Methyl Ether 17-Acetate

Origin of Product

United States

Chemical Synthesis and Derivatization of 17 O Acetyl 3 O Methyl 17β Estradiol

Total Synthetic Approaches for Estradiol (B170435) Scaffolds

The total synthesis of the estradiol scaffold, a complex molecule with multiple chiral centers, has been a significant challenge in organic chemistry. Numerous routes have been developed for the synthesis of natural and racemic estrogens. nih.gov These approaches often involve intricate cascade reactions and strategic bond formations to construct the characteristic four-ring system of the steroid.

Enantioselective Synthesis Methodologies

Achieving enantioselectivity—the ability to produce a single mirror image (enantiomer) of a chiral molecule—is crucial in steroid synthesis, as different enantiomers can have vastly different biological activities. The natural form of estradiol is (+)-estradiol. Several enantioselective syntheses have been developed to produce it or its non-natural mirror image, ent-17β-estradiol, which has shown neuroprotective properties without the feminizing hormonal effects of the natural form. nih.gov

Key enantioselective strategies reported in the literature include:

Asymmetric Michael Additions : Posner and Switzer reported a total synthesis of natural estrone (B1671321) and estradiol methyl ethers with high enantiomeric purity using an asymmetric Michael addition to an unsaturated sulfoxide. nih.govresearchgate.net

Intramolecular Cycloadditions : Kametani and colleagues developed an asymmetric total synthesis of estradiol through an intramolecular cycloaddition of a benzocyclobutene derivative. nih.govresearchgate.net

Double Heck Reactions : A method for synthesizing enantiopure estrone, a precursor to estradiol, was developed by Tietze et al. utilizing a double Heck reaction. nih.govresearchgate.net

Higher-Order Cycloadditions : Chromium(0)-promoted higher-order cycloaddition reactions have also been employed in the total synthesis of (+)-estradiol. nih.govresearchgate.net

These methods leverage chiral auxiliaries, catalysts, or starting materials to guide the formation of the desired enantiomer, avoiding the need to separate a racemic mixture.

Stereoselective Control in Steroid Synthesis

Beyond enantioselectivity, controlling the relative three-dimensional arrangement of atoms at all chiral centers (diastereoselectivity) is fundamental. 17β-Estradiol has five chiral centers, meaning a vast number of stereoisomers are possible. nih.gov The stereochemistry, particularly at the C-17 position, is critical. For instance, 17α-estradiol, a diastereomer (or epimer) of 17β-estradiol, differs only in the orientation of the hydroxyl group at C-17 and has distinct physicochemical properties. nih.gov

Synthetic strategies must exert strict stereoelectronic control to ensure the correct fusion of the B, C, and D rings and the desired orientation of substituents. This is often achieved through:

Substrate-Controlled Reactions : The existing stereocenters in a synthetic intermediate guide the stereochemical outcome of subsequent reactions.

Reagent-Controlled Reactions : Chiral reagents or catalysts are used to favor the formation of one stereoisomer over another. For example, the stereoselective reduction of a ketone at the C-17 position is a common final step in many syntheses to yield the desired 17β-alcohol. nih.gov

Targeted Chemical Modification Strategies

The synthesis of 17-O-Acetyl-3-O-methyl 17β-Estradiol from estradiol itself involves two key modifications: the acetylation of the C-17 hydroxyl group and the methylation of the C-3 phenolic hydroxyl group. These reactions target specific functional groups on the pre-existing steroid scaffold.

Methylation at the C-3 Hydroxyl Group

The hydroxyl group at the C-3 position is phenolic, making it more acidic and reactive than the alcoholic C-17 hydroxyl group. This difference in reactivity allows for selective modification. Methylation of the C-3 hydroxyl group to form a methyl ether can be accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate), a classic reaction known as the Williamson ether synthesis. mdpi.comnih.gov Microwave-assisted synthesis has been shown to facilitate the creation of such diaryl ethers on the estradiol scaffold. mdpi.com The resulting 3-O-methyl ether, also known as mestranol (B1676317) when combined with a 17α-ethynyl group, is a common component in some hormonal preparations.

Synthesis of Related Estradiol O-Acyl and O-Alkyl Derivatives for Research

The fundamental reactions of acetylation and methylation are part of a broader field of creating O-acyl and O-alkyl estradiol derivatives for various research applications. By attaching different functional moieties to the hydroxyl groups of estradiol, scientists can create tools to study estrogen receptors, develop new therapeutic agents, or probe biological pathways.

Notable examples of such derivatives include:

Fluorescently Labeled Ethers : Novel BODIPY–estradiol conjugates have been synthesized by attaching a fluorescent dye to the C-3 oxygen via an ether linkage. u-szeged.hu These molecules serve as fluorescent probes to study steroid uptake and transport in cells. u-szeged.hu

Biotinylated Derivatives : A biotinylated derivative of 17β-estradiol, with a long side-chain attached at the C-7α position and ether linkages, has been synthesized as an affinity ligand for studying human estrogen receptors α and β. nih.gov

Amino Acid and Peptide Conjugates : A series of amino acid and peptide derivatives have been synthesized by coupling them to the C-17 position of estradiol to investigate their binding affinities for the estrogen receptor. nih.gov

Inhibitor Synthesis : Estradiol derivatives with a m-carbamoylphenyloxy group at position C-3 have been synthesized to act as inhibitors of the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is involved in the final step of estrogen biosynthesis. mdpi.comnih.govresearchgate.net

These examples highlight the versatility of the estradiol scaffold as a starting point for chemical synthesis, enabling the creation of a diverse array of molecules for targeted research purposes.

Below is a table summarizing the synthesis of select estradiol derivatives.

Starting MaterialReagentsProductPurposeYieldReference
Estrone (1)3-fluorobenzonitrile, K₂CO₃, DMSO, Microwave3-(3-Cyanophenyloxy)-estra-1,3,5(10)-trien-17-one (3)Intermediate for 17β-HSD1 inhibitor30% mdpi.com
Estradiol (2)3-fluorobenzonitrile, K₂CO₃, DMSO, Microwave3-(3-Cyanophenyloxy)-estra-1,3,5(10)-trien-17β-ol (4)Intermediate for 17β-HSD1 inhibitor71% mdpi.com
Compound 3Acetamide, PdCl₂3-(3-Carbamoylphenyloxy)-estra-1,3,5(10)-trien-17-one (5)17β-HSD1 inhibitor91% mdpi.com
Compound 4Acetamide, PdCl₂3-(3-Carbamoylphenyloxy)-estra-1,3,5(10)-trien-17β-ol (6)17β-HSD1 inhibitor89% mdpi.com

Enzymatic Synthesis and Functionalization of Steroid Conjugates

The enzymatic synthesis of steroid derivatives often employs enzymes such as lipases and methyltransferases to achieve regioselective modifications. A chemoenzymatic strategy, which combines chemical and enzymatic steps, is a powerful approach for the synthesis of complex molecules like this compound. This strategy allows for the specific modification of different hydroxyl groups on the steroid scaffold.

One of the key enzymatic transformations in the derivatization of estradiol is the regioselective acylation of the 17β-hydroxyl group. Lipases, particularly from Candida antarctica (immobilized as Novozym® 435) and Candida rugosa, have been shown to be highly effective in catalyzing the acylation of the 17-hydroxyl group of estradiol, while leaving the phenolic 3-hydroxyl group unmodified. arkat-usa.orgrsc.orgresearchgate.net This selectivity is crucial for producing 17-O-acylestradiol derivatives. The reaction can be carried out through direct acylation or by alcoholysis of diacyl derivatives. arkat-usa.org For instance, studies have demonstrated the successful synthesis of a series of 17-monoacyl products of 3,17-β-estradiol using this enzymatic methodology. arkat-usa.org The efficiency of these reactions can be influenced by various parameters, including the choice of solvent, temperature, and the molar ratio of substrates. arkat-usa.org

Another critical enzymatic step for the synthesis of the target compound is the methylation of the 3-hydroxyl group. Research has shown that microbial systems can be employed for this purpose. Specifically, the fermentation of estratrienes with Mycobacterium smegmatis has been reported to result in the methylation of the 3-hydroxy group. frontiersin.org This microbial transformation demonstrates the feasibility of enzymatic methylation at this specific position on the steroid A-ring. While the substrate specificity of this particular methylation was noted to be low in the initial report, it opens a potential avenue for a chemoenzymatic or fully enzymatic synthesis pathway. frontiersin.org

A plausible chemoenzymatic route to this compound would involve an initial chemical methylation of the 3-hydroxyl group of 17β-estradiol to produce 3-O-methyl-17β-estradiol (mestranol). This intermediate could then serve as a substrate for a lipase-catalyzed acetylation at the 17-position. The high regioselectivity of lipases for the 17-hydroxyl group would likely ensure the specific formation of this compound.

The table below summarizes the key enzymes and their respective roles in the potential enzymatic or chemoenzymatic synthesis of this compound.

Enzyme/MicroorganismEnzyme ClassSubstrateReactionProductReference
Candida antarctica lipase (B570770) B (CALB)Lipase17β-EstradiolRegioselective acylation17-O-acyl-17β-Estradiol arkat-usa.orgnih.gov
Candida rugosa lipase (CRL)Lipase17β-EstradiolRegioselective acylation17-O-acyl-17β-Estradiol arkat-usa.org
Mycobacterium smegmatisMethyltransferase (in vivo)Estratrienes (e.g., Estradiol)3-O-methylation3-O-methyl-estratrienes frontiersin.org

It is important to note that while the individual enzymatic steps of 17-O-acetylation and 3-O-methylation have been demonstrated, the direct one-pot enzymatic synthesis of this compound has not been extensively reported. The development of such a process would likely require the careful selection and possible engineering of enzymes to achieve the desired dual functionalization with high efficiency and selectivity.

Molecular Interactions and Mechanistic Insights of 17 O Acetyl 3 O Methyl 17β Estradiol

Estrogen Receptor Binding Affinities and Selectivity

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. For estrogenic compounds, these interactions are primarily with the classical estrogen receptors, ERα and ERβ, and the G protein-coupled estrogen receptor 1 (GPER1). The addition of an acetyl group at the C17 position and a methyl group at the C3 position of the 17β-Estradiol scaffold would theoretically alter its binding profile compared to the parent hormone. However, specific quantitative data on these interactions for 17-O-Acetyl-3-O-methyl 17β-Estradiol are not documented in the reviewed scientific literature.

Interactions with Estrogen Receptor Alpha (ERα) Isoforms

There is a lack of specific binding affinity data for this compound with ERα isoforms. Generally, modifications to the 17β-hydroxyl and 3-hydroxyl groups of estradiol (B170435) can significantly impact binding. For instance, the parent compound, 17β-Estradiol, binds with high affinity to full-length human ERα. guidetopharmacology.org Different isoforms of ERα, such as ERα66, ERα46, and ERα36, can elicit varied cellular responses. nih.gov The binding affinities of 17β-estradiol to ERα66 and ERα46 have been determined, while ERα36 shows no specific binding. nih.gov Without empirical data, the precise affinity of this compound for these isoforms remains speculative.

Interactions with Estrogen Receptor Beta (ERβ) Isoforms

Similarly, no specific binding data for this compound with ERβ isoforms could be retrieved. Both ERα and ERβ bind to 17β-estradiol with high affinity, although the amino acid sequences of their ligand-binding domains differ, providing a basis for subtype-selective ligands. nih.gov The modifications present in this compound could potentially confer selectivity for ERβ over ERα, or vice versa, but this requires experimental validation.

G Protein-Coupled Estrogen Receptor 1 (GPER1) Interactions

The interaction of this compound with GPER1 is also not specifically documented. GPER1 is a transmembrane receptor that can be activated by estradiol, leading to rapid, non-genomic signaling events. nih.gov Molecular docking studies with other 17β-estradiol analogs have shown interactions within a hydrophobic cavity of GPER1. nih.gov It is plausible that this compound could also interact with this receptor, but its affinity and functional consequences are unknown.

Genomic Signaling Pathways Modulated by Modified Estrogens

Estrogenic compounds exert their effects on gene expression through genomic signaling pathways. This typically involves the ligand-activated estrogen receptor binding to specific DNA sequences known as estrogen response elements (EREs).

Ligand-Activated Receptor Dimerization and Nuclear Translocation

The classical mechanism of estrogen action begins with the binding of the ligand to ERα or ERβ in the cytoplasm or nucleus. nih.gov This binding induces a conformational change in the receptor, leading to its dimerization. nih.gov The activated receptor dimer then translocates to the nucleus, if not already there, to interact with DNA. nih.gov While this is a well-established pathway for 17β-estradiol, the efficiency with which this compound induces these conformational changes, dimerization, and nuclear translocation has not been experimentally determined.

Estrogen Response Element (ERE) Binding and Transcriptional Regulation

Once in the nucleus, the ligand-receptor complex binds to EREs in the promoter regions of target genes, thereby regulating their transcription. nih.govnih.gov This interaction with EREs is a crucial step in the genomic signaling cascade. The specific modifications in this compound could influence the conformation of the receptor's DNA-binding domain, potentially altering its affinity for EREs and the subsequent recruitment of co-activators or co-repressors. This, in turn, would modulate the transcriptional regulation of estrogen-responsive genes. However, direct evidence for ERE binding and the specific genes regulated by this compound is currently unavailable.

Non-Genomic Signaling Cascades and Rapid Cellular Responses

In addition to genomic actions that regulate gene transcription, estrogens elicit rapid cellular responses through non-genomic signaling pathways. nih.govnih.gov These effects are initiated at the cell membrane and involve the activation of various protein kinase cascades, which can, in turn, lead to downstream effects, including changes in gene expression through the phosphorylation of transcription factors. nih.govnih.gov

Activation of Extranuclear Estrogen Receptors

A fraction of estrogen receptors, including both ERα and ERβ, are located outside the nucleus, particularly at the plasma membrane and in mitochondria. nih.govnih.gov These extranuclear ERs are responsible for mediating the rapid, non-genomic effects of estrogens. nih.gov The G protein-coupled estrogen receptor 1 (GPER), located in the plasma membrane, also plays a role in these rapid signaling events. frontiersin.orgresearchgate.net The binding of an estrogen to these membrane-associated receptors can quickly induce ion fluxes and activate numerous protein kinases, independent of new protein synthesis. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation

One of the key non-genomic pathways activated by estrogens is the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, which is critical for cell survival and proliferation. nih.govnih.gov

ER-Dependent and Independent Activation: Studies in endometrial cancer cells have shown that 17β-Estradiol can promptly activate the PI3K/Akt signal pathway. This activation can be ER-dependent in cells that express the receptor and ER-independent in cells with low ER expression. nih.gov

Receptor-Specific Effects: The E2-ERα complex, in particular, has been shown to rapidly activate the PI3K/Akt pathway, which is committed to preventing apoptosis and promoting cell cycle progression. nih.gov In contrast, the E2-ERβ complex does not appear to activate these same pro-survival signals. nih.gov

Functional Outcomes: The activation of PI3K/Akt by 17β-Estradiol has been demonstrated to promote the proliferation of chondrocytes, suggesting a protective role in conditions like osteoarthritis. nih.gov

Table 3: Research Findings on PI3K/Akt Pathway Modulation by 17β-Estradiol

Cell Type / Model Key Finding Implication Reference
Endometrial Cancer Cells E2 activates PI3K/Akt via ER-dependent and ER-independent mechanisms. Potential therapeutic target for endometrial cancer. nih.gov
Cancer Cell Lines (HeLa, HepG2) The E2-ERα complex activates PI3K/Akt, promoting cell survival. ERα-specific signaling drives cell proliferation. nih.gov
Rat Osteoarthritis Model Chondrocytes E2 induces chondrocyte proliferation via the PI3K/Akt pathway. E2 may have a protective role in osteoarthritis progression. nih.gov

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Regulated Kinase (ERK) Pathway Activation

Another major signaling cascade rapidly triggered by estrogens is the MAPK/ERK pathway, which is involved in a wide range of cellular processes including cell proliferation, differentiation, and survival. nih.govnih.gov

Receptor-Specific Activation: Similar to the PI3K/Akt pathway, the E2-ERα complex rapidly activates the ERK/MAPK pathway, contributing to cell cycle progression. nih.gov In contrast, the E2-ERβ complex has been shown to induce a rapid and sustained activation of a different MAPK family member, p38/MAPK, which is involved in driving cells toward apoptosis. nih.gov

Neuroprotection and Plasticity: In the nervous system, 17β-Estradiol activates the MAPK pathway, which is linked to neuroprotective effects and synaptic plasticity. nih.govnih.gov For instance, E2-mediated MAPK activation can stabilize mitochondrial membrane potential in lens epithelial cells during oxidative stress and can activate the protease calpain in neurons, which influences neuronal excitability. nih.govnih.gov The activation of ERK in the hippocampus is also necessary for the memory-enhancing effects of E2. nih.gov

Table 4: Research Findings on MAPK/ERK Pathway Activation by 17β-Estradiol

Cell Type / Model Key Finding Implication Reference
Cancer Cell Lines (HeLa, HepG2) E2-ERα activates ERK/MAPK (pro-survival); E2-ERβ activates p38/MAPK (pro-apoptotic). ER isoforms have opposing roles in cell fate via MAPK pathways. nih.gov
Human Lens Epithelial Cells E2 stimulates the MAPK pathway, stabilizing mitochondrial membrane potential under oxidative stress. Protective role against cellular stress. nih.gov
Cultured Neurons / Hippocampal Slices E2 activates calpain via the MAPK pathway, increasing neuronal excitability. Mechanism for E2's role in synaptic plasticity and cognition. nih.gov
Mouse Hippocampus ERK activation is necessary for E2-induced enhancement of memory consolidation. Links cell signaling to epigenetic modulation and memory. nih.gov

Role of Membrane Insertion and Palmitoylation in Receptor Binding

The localization of estrogen receptors to the plasma membrane, which is essential for non-genomic signaling, is not a random process. It is actively regulated by post-translational modifications, most notably S-palmitoylation. umn.edunih.gov

Palmitoylation is the covalent attachment of palmitic acid to a cysteine residue on a protein. nih.gov For ERα, this modification occurs on Cys447. nih.gov This process is critical for several reasons:

Membrane Targeting: Palmitoylation is required for ERα to associate with the plasma membrane. nih.gov Mutation of the palmitoylation site on either ERα or ERβ blocks their ability to signal at the membrane in neurons. umn.edu

Interaction with Scaffolding Proteins: Palmitoylation facilitates the interaction of the estrogen receptor with the membrane scaffolding protein caveolin-1 (B1176169), which organizes signaling components into functional microdomains or "signalosomes" within lipid-rich areas of the membrane called caveolae. nih.govnih.gov

Regulation by Estrogen: The binding of 17β-Estradiol to the receptor can negatively modulate its palmitoylation status. E2 has been shown to reduce both ERα palmitoylation and its interaction with caveolin-1 in a time- and dose-dependent manner. nih.gov This suggests a dynamic cycle where the receptor may be depalmitoylated upon ligand binding, allowing it to dissociate from caveolin-1 and interact with other signaling partners like Src or the p85 subunit of PI3K to initiate downstream cascades. nih.gov

This cycle of palmitoylation and depalmitoylation appears to be a key regulatory switch that governs the localization and signaling capacity of membrane-associated estrogen receptors. nih.gov

A comprehensive search for preclinical biological evaluation data on the specific chemical compound This compound did not yield specific results for the requested parameters. The available scientific literature and research databases predominantly focus on its parent compound, 17β-Estradiol.

Therefore, it is not possible to provide a detailed article on the in vitro and in vivo studies of this compound according to the specified outline. The research data concerning its unique neuroprotective, antioxidant, antiproliferative, and neuromodulatory effects as a distinct chemical entity is not present in the accessed resources.

Further research would be required to investigate the specific biological activities of this derivative and differentiate them from those of the extensively studied 17β-Estradiol.

Preclinical Biological Evaluation of 17 O Acetyl 3 O Methyl 17β Estradiol in Experimental Models

In Vivo Studies Using Animal Models

Assessment of Metabolic Homeostasis Modulation in Animal Systems

17β-Estradiol is a critical regulator of energy and glucose homeostasis, with direct actions on various tissues including muscle, liver, pancreas, adipose tissue, immune cells, and the brain. nih.gov In animal models, the decline in 17β-Estradiol levels, often through ovariectomy, is associated with increased adiposity and decreased insulin (B600854) sensitivity, predisposing the animals to conditions like type 2 diabetes and metabolic syndrome. nih.gov

Studies in ovariectomized mice have demonstrated that supplementation with 17β-Estradiol can reverse some of these metabolic disturbances. For instance, 17β-Estradiol treatment in ovariectomized mice has been shown to reduce white adipose tissue accumulation. nih.gov Furthermore, research indicates that 17β-Estradiol plays a role in regulating energy circulation and storage by acting on the central nervous system. nih.gov It is transported across the blood-brain barrier and influences neurons in the hypothalamus to modulate metabolism. nih.gov

Metabolic profiling in ovariectomized mice receiving 17β-Estradiol supplementation revealed significant changes in both plasma and brain metabolites. In plasma, there were higher levels of branched-chain amino acids (BCAAs) such as valine, isoleucine, and leucine. nih.gov The brain samples of these mice showed increased concentrations of a wider range of metabolites, including BCAAs, neurotransmitters, and intermediates of the tricarboxylic acid (TCA) cycle. nih.gov These findings underscore the profound impact of 17β-Estradiol on systemic and central metabolic regulation.

Effects on Mitochondrial Bioenergetics and Membrane Dynamics in Animal Tissues

Mitochondria have been identified as a key target for 17β-Estradiol's effects on metabolic health. Research has shown that 17β-Estradiol can directly influence mitochondrial function. In young C57BL/6N mice, short-term ovariectomy led to a decrease in mitochondrial respiratory function in skeletal muscle, which was restored by 17β-Estradiol therapy. nih.gov

A significant finding is that 17β-Estradiol localizes to mitochondrial membranes. nih.gov Its presence has been shown to decrease the microviscosity of the mitochondrial membrane. nih.gov This alteration in membrane fluidity is associated with improved bioenergetic function, including enhanced activities of complex I and the combined activities of complexes I and III of the electron transport chain. nih.gov The loss of 17β-Estradiol, on the other hand, increases mitochondrial membrane microviscosity and the potential for hydrogen peroxide emission. nih.gov

The direct modulation of mitochondrial membrane properties by 17β-Estradiol presents a novel mechanism by which this hormone can broadly influence energy homeostasis. nih.gov By "fine-tuning" the function of the electron transport system, 17β-Estradiol can impact cellular redox state and insulin sensitivity. nih.gov

Influence on Organ-Specific Physiological Processes in Animal Models

The physiological effects of 17β-Estradiol extend to various organ systems, with notable actions on the cardiovascular and nervous systems.

In a rat model of post-menopausal metabolic syndrome, 17β-oestradiol demonstrated a protective effect against cardiovascular dysfunction. It was found to partially suppress angiotensin II-induced contractions in aortic rings. researchgate.net This effect was linked to the restoration of protein expression of SIRT1 and phosphorylated AMPK, as well as the suppression of histone H3 acetylation. researchgate.net The involvement of the SIRT1/AMPK pathway was further confirmed when the protective effects of 17β-oestradiol were abolished by the administration of inhibitors for SIRT1 and AMPK. researchgate.net

In the context of the brain, 17β-Estradiol has been shown to be neuroprotective, particularly in models of ischemic brain injury. nih.govnih.gov It can be produced locally in the brain via the enzyme aromatase. nih.gov Studies have demonstrated that 17β-Estradiol can prevent cell death and mitochondrial dysfunction in astrocytes following oxygen-glucose deprivation/reperfusion, a model for ischemic conditions. nih.gov Furthermore, it has been shown to activate various signaling pathways in cortical synaptoneurosomes, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase/Akt pathways, which are involved in synaptic plasticity.

The effects of 17β-Estradiol can be complex and sometimes contradictory depending on the context. For example, while often considered vasculoprotective, one study on isolated human arterioles suggested that chronic exposure to a high concentration of 17β-estradiol could promote microvascular endothelial dysfunction.

Metabolic Pathways and Biotransformation of 17 O Acetyl 3 O Methyl 17β Estradiol

Enzymatic Hydrolysis and De-acetylation Processes

The first metabolic step for 17-O-Acetyl-3-O-methyl 17β-Estradiol is predicted to be the hydrolysis of the ester bond at the C17 position. This de-acetylation reaction would be catalyzed by non-specific esterase enzymes present in the liver and other tissues, yielding 3-O-methyl 17β-Estradiol. This process effectively unmasks the 17β-hydroxyl group, a critical step for subsequent metabolic transformations.

Enzymatic Demethylation and Aromatic Hydroxylation

Following de-acetylation, or potentially in parallel, the methyl ether group at the C3 position undergoes enzymatic cleavage. This O-demethylation reaction is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP1A1 and CYP1A2 have been shown to catalyze the 3-demethylation of estradiol (B170435) 3-methyl ether to yield estradiol researchgate.net.

Once 17β-Estradiol is formed, it undergoes aromatic hydroxylation on the A-ring, a crucial step in estrogen metabolism. This reaction is also catalyzed by CYP enzymes and results in the formation of catechol estrogens. nih.govresearchgate.netsemanticscholar.org The two primary hydroxylation products are 2-hydroxyestradiol and 4-hydroxyestradiol. researchgate.net

2-Hydroxylation : This is the major pathway, predominantly catalyzed by CYP1A2 and CYP3A4 in the liver, and by CYP1A1 in extrahepatic tissues. nih.govnih.gov

4-Hydroxylation : This is a less common but significant pathway, specifically catalyzed by CYP1B1, which is highly expressed in estrogen target tissues like the mammary glands and uterus. nih.gov

The balance between these pathways can be critical, as 4-hydroxyestradiol is considered to be more carcinogenic than 2-hydroxyestradiol due to its ability to generate reactive free radicals. nih.gov

Conjugation Pathways: Glucuronidation and Sulfation

To increase water solubility and facilitate excretion, 17β-Estradiol and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation.

Glucuronidation : This process involves the attachment of glucuronic acid to the steroid molecule, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. wikipedia.org Glucuronidation can occur at either the 3-hydroxyl or the 17-hydroxyl group. researchgate.net For 17β-estradiol, UGT1A1, UGT1A10, and UGT2B28 are known to convert it to Estradiol 3-glucuronide. bio-rad.com Catechol estrogens, such as 2- and 4-hydroxy-E2, exhibit a high clearance rate through glucuronidation. nih.gov The resulting glucuronide conjugates are much more water-soluble and are readily excreted by the kidneys into the urine.

Sulfation : This pathway involves the transfer of a sulfonate group to the estrogen molecule, a reaction catalyzed by sulfotransferase (SULT) enzymes. bio-rad.com Several sulfotransferases, including SULT1A1, SULT1A3, SULT1E1, and SULT2A1, catalyze the sulfation of Estradiol to form Estradiol 3-sulfate. bio-rad.com

Oxidative Metabolism and Catechol Metabolite Formation

As introduced in section 5.2, the primary oxidative metabolism of 17β-estradiol is hydroxylation, leading to the formation of catechol estrogens. wikipedia.org This is the first and most critical step in the elimination of estrogens from the body. nih.govresearchgate.net A variety of CYP450 isoforms are involved in this process, each with different regioselectivity for the 2- or 4-position of the aromatic ring. nih.gov

Enzyme FamilySpecific Isoform(s)Primary Product(s)Location
Cytochrome P450 CYP1A2, CYP3A42-HydroxyestradiolLiver
CYP1A12-HydroxyestradiolExtrahepatic Tissues
CYP1B14-HydroxyestradiolEstrogen Target Tissues (e.g., mammary, ovary)
CYP3A52- and 4-HydroxyestrogensLiver

The resulting catechol estrogens (2-hydroxyestradiol and 4-hydroxyestradiol) are metabolically active. wikipedia.org They can be further metabolized through O-methylation by the enzyme Catechol-O-methyltransferase (COMT). researchgate.netaacrjournals.org This reaction converts them into less active methoxyestrogens, such as 2-methoxyestradiol and 4-methoxyestradiol. wikipedia.orgaacrjournals.org Alternatively, under conditions where conjugation and methylation are insufficient, catechol estrogens can be oxidized to form semiquinones and quinones, which are highly reactive molecules capable of causing cellular damage. nih.govwikipedia.org

Microbial Degradation Pathways and Enzymes

In the environment and within the gut microbiome, bacteria have developed pathways to degrade steroidal estrogens. A number of bacterial species, including those from the genera Novosphingobium, Rhodococcus, and Pseudomonas, are capable of degrading 17β-Estradiol, often using it as a sole carbon and energy source. frontiersin.orgnih.gov

The aerobic bacterial degradation of 17β-Estradiol typically begins with the oxidation of the 17β-hydroxyl group to a ketone, converting 17β-Estradiol into Estrone (B1671321). nih.gov This initial step is followed by the oxygenolytic degradation of the aromatic A-ring, known as the 4,5-seco pathway. nih.govnih.gov This pathway involves a 4-hydroxylation step, followed by a meta-cleavage reaction that opens the aromatic ring. nih.govexlibrisgroup.com Subsequent enzymatic reactions degrade the remaining steroid structure. nih.gov Some bacteria can completely mineralize estrogens to carbon dioxide. nih.gov

Several key enzymes have been identified in bacterial estrogen degradation pathways.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs) : These enzymes are crucial for the initial step in the catabolism of 17β-Estradiol. exlibrisgroup.comnih.gov They catalyze the oxidation of the 17β-hydroxyl group to form Estrone. nih.govnih.gov Different types of 17β-HSDs exist, with some catalyzing the reductive reaction (Estrone to Estradiol) and others the oxidative reaction (Estradiol to Estrone). nih.govresearchgate.net For instance, a novel 17β-HSD from the bacterium Pseudomonas putida SJTE-1 was shown to efficiently oxidize 17β-estradiol into estrone. nih.govresearchgate.net

Cytochrome P450s (CYPs) : Bacterial CYPs play a vital role in the hydroxylation of the aromatic ring, a necessary step before ring cleavage. nih.gov For example, in Novosphingobium tardaugens, a CYP450 encoded by the edcA gene is responsible for the 4-hydroxylation of estrone. nih.gov Following this, another enzyme, 4-hydroxyestrone-4,5-dioxygenase, encoded by the edcB gene, catalyzes the opening of the A ring. nih.gov

EnzymeFunction in Bacterial DegradationExample Organism
17β-Hydroxysteroid Dehydrogenase (17β-HSD) Oxidation of 17β-Estradiol to EstronePseudomonas putida SJTE-1
Cytochrome P450 (e.g., EdcA) 4-hydroxylation of EstroneNovosphingobium tardaugens NBRC 16725
4-hydroxyestrone-4,5-dioxygenase (e.g., EdcB) Meta-cleavage and opening of the aromatic A-ringNovosphingobium tardaugens NBRC 16725

Advanced Analytical Methodologies for Research on 17 O Acetyl 3 O Methyl 17β Estradiol

Chromatographic Techniques for Compound Characterization

Chromatography is a fundamental tool for separating 17-O-Acetyl-3-O-methyl 17β-Estradiol from other related compounds, metabolites, or impurities. The choice of technique depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high-throughput screening.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of estradiol (B170435) and its derivatives. researchgate.net Its application is crucial for separating the target compound from structurally similar estrogens and potential degradation products. researchgate.net Reversed-phase HPLC, utilizing a nonpolar stationary phase like C18, is commonly employed for the separation of steroids. arabjchem.orgresearchgate.net The mobile phase typically consists of a mixture of water with an organic modifier such as acetonitrile (B52724) or methanol. arabjchem.orgresearchgate.net Gradient elution, where the mobile phase composition is changed over time, can be used to achieve optimal separation of multiple estrogenic compounds within a single run. nih.gov

For enhanced detection, derivatization of the estrogen molecule can be performed. For instance, dansylation, the reaction with dansyl chloride, can be used to attach a fluorescent tag, significantly improving detection sensitivity when coupled with a fluorescence detector (FLD). nih.govmdpi.com HPLC methods are validated for parameters including linearity, precision, accuracy, and limits of detection and quantification to ensure reliable and reproducible results. scielo.brnih.gov

Table 1: Representative HPLC Parameters for Estradiol Derivative Analysis
ParameterConditionReference
ColumnReversed-phase C18 or Phenyl-Hexyl arabjchem.orgnih.gov
Mobile PhaseAcetonitrile/Water or Methanol/Water mixtures researchgate.netarabjchem.org
DetectionUV (225-281 nm) or Fluorescence (FLD) post-derivatization researchgate.netarabjchem.orgnih.gov
Flow Rate0.5 - 1.2 mL/min researchgate.netnih.gov
Common ApplicationSeparation from degradation products and related estrogens researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroids, offering high chromatographic resolution and definitive identification based on mass spectra. nih.gov However, due to the low volatility and thermal instability of steroids like estradiol derivatives, chemical derivatization is an essential prerequisite for GC-MS analysis. nih.govnih.gov

A common derivatization strategy involves trimethylsilylation, which replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.govresearchgate.net Another approach is perfluoroacylation, such as using pentafluoropropionyl (PFP) anhydride, which creates derivatives with excellent electron-capturing properties, enhancing sensitivity in certain detection modes. nih.gov Following derivatization, the sample is introduced into the gas chromatograph, where the derivatives are separated on a capillary column before entering the mass spectrometer for detection and identification. nih.govnih.gov GC-MS is considered a gold standard for steroid hormone measurement due to its accuracy and specificity. nih.govaacrjournals.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior analytical method for quantifying estrogens and their metabolites at very low concentrations in complex biological matrices. nih.goved.ac.uk This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govaacrjournals.org It often surpasses immunoassays and other methods by minimizing cross-reactivity and providing more accurate measurements, especially at sub-picomolar levels. nih.govnih.gov

To enhance ionization efficiency in the mass spectrometer, particularly with electrospray ionization (ESI), derivatization is often employed. sigmaaldrich.com Dansyl chloride is a common derivatizing agent that improves sensitivity and allows for robust quantification. nih.govnih.govaacrjournals.org The use of a triple quadrupole mass spectrometer enables selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This highly specific detection method provides excellent signal-to-noise ratios and minimizes interferences from the sample matrix. ed.ac.ukedpsciences.org The development of stable isotope dilution LC-MS/MS methods, where a labeled version of the analyte is used as an internal standard, ensures high precision and accuracy. nih.govaacrjournals.org

Spectrometric and Spectrophotometric Approaches for Research

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. These techniques probe the molecule's interaction with electromagnetic radiation to provide detailed structural information or to measure its concentration.

UV Spectrophotometry is a widely accessible technique for the detection and quantification of estradiol derivatives. The phenolic A-ring of the estradiol skeleton contains a chromophore that absorbs ultraviolet light. arabjchem.orgresearchgate.net For 17β-estradiol in methanol, the maximum absorbance (λmax) is typically observed around 281 nm. arabjchem.org This property is frequently exploited in HPLC systems equipped with a UV detector (HPLC-UV) for quantitative analysis. semanticscholar.orgthermofisher.com

The linearity of the absorbance response with increasing concentration allows for quantification based on a calibration curve. arabjchem.orgresearchgate.net For complex mixtures where spectral overlap may occur, derivative spectrophotometry can be employed. scielo.brresearchgate.net This mathematical technique calculates the first or higher-order derivative of the absorbance spectrum, which can help to resolve overlapping peaks and enhance the specificity of the measurement. scielo.brresearchgate.net The limits of detection (LOD) and quantification (LOQ) for HPLC-UV methods can reach the nanogram-per-milliliter (ng/mL) level. semanticscholar.orgresearchgate.net

Table 2: UV Spectrophotometry Data for Estradiol Compounds
Compound TypeTypical λmaxMethodLinearity Range (Example)Reference
17β-Estradiol~281 nmUV Spectrophotometry0.5–12 µg/mL arabjchem.org
Estradiol Valerate~270 nm (1st Derivative)Derivative UV0.20–0.40 mg/mL scielo.brresearchgate.net
Estradiol & Ethinylestradiol~230 nmHPLC-UV2.5–1000 ng/mL semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including this compound. nih.govresearchgate.net It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the methyl protons from the 3-O-methyl group and the 17-O-acetyl group would appear at characteristic positions in the spectrum, confirming their presence. Similarly, ¹³C NMR spectroscopy reveals the number of non-equivalent carbons and their electronic environment. uregina.ca The carbonyl carbon of the acetyl group and the methoxy (B1213986) carbon would have distinct chemical shifts. uregina.ca

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the spectrum. nih.gov This detailed structural map confirms the precise location of the acetyl and methyl groups, distinguishing this compound from any other potential isomers. nih.gov

Immunoassays and Receptor Binding Assays for Mechanistic Studies

Immunoassays and receptor binding assays are fundamental tools for characterizing the interaction of this compound with biological systems. They allow for sensitive detection and the determination of its affinity for specific targets like the estrogen receptor.

Enzyme-Linked Immunosorbent Assay (ELISA) for Derivative Detection in Research

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used for detecting and quantifying substances such as hormones. thermofisher.com For a derivative like this compound, a competitive ELISA would be the most common format. medimabs.combiovendor.com This approach operates on the principle of competition between the unlabeled compound in a sample and a labeled (e.g., enzyme-conjugated) version of the compound for a limited number of antibody binding sites. medimabs.com

The development of a specific ELISA for this derivative would involve synthesizing a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein—to produce specific antibodies. tandfonline.com The assay's performance would be characterized by its sensitivity (limit of detection) and specificity, which is assessed through cross-reactivity testing against structurally similar steroids like 17β-estradiol and estrone (B1671321). nih.gov The extent of color development in the assay is inversely proportional to the concentration of the target compound in the sample. medimabs.com

Note: The following table contains illustrative data based on typical performance of ELISAs for related estradiol derivatives, as specific data for this compound is not available.

ParameterIllustrative ValueDescription
Assay FormatCompetitive ELISAUnlabeled antigen in the sample competes with a labeled antigen for antibody binding sites. biovendor.com
Limit of Detection (LOD)10 - 50 pg/mLThe lowest concentration of the analyte that can be reliably detected. biovendor.com
IC50 (Midpoint)100 - 250 pg/mLConcentration at which 50% of the labeled antigen is displaced. tandfonline.com
Cross-Reactivity (17β-Estradiol)< 10%Percentage of signal given by a related compound compared to the target analyte.
Cross-Reactivity (Estrone)< 5%Low cross-reactivity ensures the assay is specific to the target derivative.
Sample TypesSerum, Plasma, Cell Culture MediaBiological matrices in which the assay would be validated. thermofisher.com

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor. giffordbioscience.com To assess this compound, a competitive binding assay using either human recombinant estrogen receptor α (ERα) or rat uterine cytosol would be performed. epa.gov This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand, such as tritium-labeled 17β-estradiol ([³H]-E2), from the receptor. epa.govepa.gov

The experiment involves incubating a fixed concentration of the radioligand with varying concentrations of the test compound. giffordbioscience.com By measuring the decrease in radioactivity bound to the receptor, one can calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). nih.gove-century.us This IC50 value is then used to determine the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. giffordbioscience.com

Note: The following table provides hypothetical, yet scientifically plausible, data to illustrate the expected results from a radioligand binding assay, as specific experimental data for this compound is not publicly documented.

ParameterReceptor SubtypeIllustrative ValueDescription
Radioligand UsedERα[³H]-17β-EstradiolA radioactively labeled form of the natural estrogen used as a tracer. epa.gov
IC50ERα0.5 nMThe concentration of the compound required to displace 50% of the radioligand. e-century.us
Binding Affinity (Ki)ERα0.3 nMAn inverse measure of binding affinity, calculated from the IC50 value.
Radioligand UsedERβ[³H]-17β-EstradiolThe same tracer can be used to test affinity for the beta subtype of the estrogen receptor.
IC50ERβ1.2 nMA potentially different IC50 value, indicating subtype selectivity.
Binding Affinity (Ki)ERβ0.8 nMA higher Ki suggests a comparatively lower affinity for ERβ than for ERα.

Omics-Based Methodologies in Preclinical Research

Omics technologies provide a global view of the molecular changes induced by a compound within a biological system. Transcriptomics and proteomics are particularly valuable for elucidating the mechanisms of action of estrogenic compounds.

Transcriptomic Analysis for Gene Expression Profiling

Transcriptomic analysis, typically performed using RNA-Sequencing (RNA-Seq), investigates how this compound alters the expression of thousands of genes simultaneously. nih.gov Such studies are often conducted in estrogen-responsive cell lines, like human breast cancer cells (e.g., MCF-7), which express estrogen receptors. nih.gov Following treatment with the compound, changes in messenger RNA (mRNA) levels are compared to a control group. nih.gov

The analysis identifies differentially expressed genes (DEGs), which are genes that are significantly upregulated or downregulated. plos.org These DEGs can then be mapped to specific signaling pathways using bioinformatics tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand the biological processes affected. genome.jp For an estrogenic compound, expected regulated pathways would include those related to cell proliferation, apoptosis, and steroid hormone biosynthesis. nih.govmdpi.com

Note: This table presents a hypothetical list of genes and pathways likely to be modulated by an estrogenic compound like this compound, based on studies of estradiol and other botanical estrogens.

Gene SymbolGene NameIllustrative Fold ChangeImplicated Pathway / Function
PGRProgesterone Receptor+4.5Estrogen-responsive gene, marker of ER activity. nih.gov
GREB1Growth Regulation by Estrogen in Breast Cancer 1+6.0Key mediator of estrogen-stimulated cancer cell growth. nih.gov
CCND1Cyclin D1+2.5Cell cycle regulation, proliferation. nih.gov
BCL2B-cell lymphoma 2+2.0Inhibition of apoptosis.
MYCMYC Proto-Oncogene+3.0Regulation of cell growth and proliferation.
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)-2.2Cell cycle arrest, often repressed by estrogens.

Proteomic Profiling in Experimental Models

Proteomic profiling complements transcriptomic data by analyzing changes at the protein level. Using techniques like mass spectrometry-based quantitative proteomics, researchers can identify and quantify thousands of proteins in a cell or tissue sample following exposure to this compound. nih.gov A common strategy involves stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tagging (TMT) for accurate relative quantification.

This approach can reveal changes in the abundance of proteins that are not reflected at the transcript level due to post-transcriptional regulation. Furthermore, advanced techniques like antibody-based proximity labeling can map the proteins that physically interact with or are in close proximity to the estrogen receptor when it is bound by the ligand. nih.gov This helps to build a detailed picture of the protein complexes that mediate the compound's effects, identifying key co-activators or co-repressors involved in transcriptional regulation. nih.gov

Note: The data below is an illustrative example of proteins whose expression or interaction with the estrogen receptor (ERα) might change upon treatment, based on known estrogen signaling pathways.

ProteinFunctionIllustrative Change in Abundance/InteractionMethod of Detection
ERα (ESR1)Nuclear Hormone ReceptorIncreased expression and nuclear localizationQuantitative Mass Spectrometry. nih.gov
FOXA1Pioneer Transcription FactorIncreased interaction with ERαProximity Labeling / Co-IP. nih.gov
NCOA3Nuclear Receptor Coactivator 3Increased recruitment to ERα complexProximity Labeling / Co-IP. nih.gov
PGRProgesterone ReceptorIncreased total abundanceQuantitative Mass Spectrometry. nih.gov
GREB1ERα-regulated growth factorIncreased total abundanceQuantitative Mass Spectrometry. nih.gov

Concluding Perspectives and Future Research Directions

Potential for Novel Research Tool Development in Steroid Biology

The unique structure of 17-O-Acetyl-3-O-methyl 17β-Estradiol makes it a promising candidate for development as a specialized research tool to investigate steroid metabolism and action. oup.com

As a dually-protected prodrug, it could be used to probe the spatial and temporal aspects of steroid activation. By comparing its effects with singly-modified precursors (estradiol-17-acetate and estradiol-3-methyl-ether), researchers could dissect the relative contributions of esterases and etherases (such as cytochrome P450 enzymes) in different cell types or tissues. This could help create a functional map of steroid-metabolizing enzyme activity.

Furthermore, its altered physicochemical properties, particularly increased lipophilicity compared to estradiol (B170435), could be exploited. This modification may alter its absorption, distribution, and cellular uptake kinetics. This makes it a potential tool for studies on controlled-release mechanisms and for investigating how lipophilicity influences the passive diffusion of steroids across biological membranes, including the blood-brain barrier. Such studies are crucial for understanding the pharmacokinetics of synthetic hormones.

Finally, the compound is a valuable asset for structure-activity relationship (SAR) studies. By serving as a negative control in receptor-binding assays or as a starting point for the synthesis of other derivatives, it can help further refine models of the estrogen receptor's ligand-binding domain. mdpi.com

Table 2: Potential Applications of this compound as a Research Tool

Click to view interactive table
Research Area Application Rationale
Enzyme Kinetics Probe for metabolic enzyme activity Use as a substrate to measure and compare the rates of esterase and O-demethylase activity in various tissue homogenates or cell lines.
Pharmacokinetics Study of steroid distribution Investigate how dual modification and increased lipophilicity affect absorption, tissue distribution, and clearance compared to estradiol.
Neuroendocrinology Tool for CNS delivery Assess potential for enhanced transport across the blood-brain barrier due to increased lipophilicity, followed by local metabolic activation.
Drug Design & SAR Negative control / Synthetic precursor Use as a baseline compound with minimal receptor affinity to validate binding assays and as a scaffold for creating novel ER modulators. mdpi.com

Integration with Systems Biology Approaches in Preclinical Research

Systems biology, which combines high-throughput 'omics' data with computational modeling, offers a powerful framework for characterizing the effects of novel compounds. nih.gov Applying these approaches to this compound would provide a holistic understanding of its biological impact beyond simple receptor activation.

Transcriptomics: Exposing estrogen-responsive cells (e.g., MCF-7 breast cancer cells) to the compound and performing RNA-sequencing would reveal the global gene expression changes it induces. nih.govnih.gov By comparing these transcriptomic fingerprints to those induced by 17β-estradiol, 3-O-methyl 17β-estradiol, and estradiol-17-acetate, researchers could identify gene networks specifically regulated by the compound and its metabolites. This could uncover novel pathways or confirm its reliance on the classical estrogenic pathway post-activation. elsevierpure.com

Metabolomics: Utilizing advanced mass spectrometry techniques, metabolomics can be employed to trace the metabolic fate of this compound in biological systems. nih.govmetabolomicsworkbench.org This would allow for the unambiguous identification and quantification of its metabolites over time, confirming the proposed metabolic pathway and potentially discovering novel metabolic products. Such studies could reveal how the compound perturbs endogenous metabolic networks, such as the pentose (B10789219) phosphate (B84403) pathway, which has been shown to be affected by estrogen. nih.gov

Computational Modeling: The data generated from transcriptomic and metabolomic studies can be integrated into computational network models. nih.gov These models can predict the downstream consequences of exposure, identify key nodes in the signaling and metabolic pathways, and generate new, testable hypotheses about the compound's mechanism of action.

Table 3: Application of Systems Biology Approaches to Study this compound

Click to view interactive table
'Omics' Technology Research Question Expected Outcome
Transcriptomics (RNA-Seq) What gene networks are regulated by the compound and its metabolites? A global map of gene expression changes, allowing comparison to known estrogens and identification of unique or shared signaling pathways. nih.govelsevierpure.com
Proteomics How does the compound alter the cellular proteome and post-translational modifications? Identification of changes in protein abundance, particularly metabolic enzymes and signaling proteins, providing a functional readout of the transcriptomic changes.
Metabolomics (LC-MS) What is the metabolic fate of the compound in cells or in vivo? Definitive identification and quantification of metabolites, confirming the prodrug activation pathway and impact on endogenous metabolism. nih.gov
Integrative Modeling How do the molecular changes translate to a cellular phenotype? A systems-level model connecting compound metabolism to gene regulation and cellular response, enabling predictive insights. nih.gov

Emerging Methodologies for Comprehensive Characterization and Discovery

The future study of this compound and similar novel steroid derivatives will benefit from a range of emerging methodologies designed to provide deeper and more precise insights. jove.com

Advanced Analytical Chemistry: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is essential for the kinetic analysis of the compound's interaction with metabolizing enzymes and for its sensitive detection in complex biological matrices. The development of specific immunoassays or molecularly imprinted polymers could also offer alternative, high-throughput methods for its quantification.

In Silico Drug Design and Analysis: Computational tools are becoming increasingly central to steroid research. mdpi.com Molecular docking and molecular dynamics simulations can be used to model the interaction (or lack thereof) of this compound and its metabolites with the ligand-binding pockets of ERs and key metabolic enzymes. Quantitative Structure-Activity Relationship (QSAR) models can help predict the biological activities of newly designed analogs based on this scaffold. mdpi.commdpi.com

Gene Editing Technologies: To precisely identify the enzymes responsible for the metabolic activation of this compound, CRISPR-Cas9 gene-editing technology can be utilized. By systematically knocking out candidate esterase and cytochrome P450 genes in a relevant cell line, researchers can pinpoint which enzymes are necessary for its conversion into an active hormone, thereby validating the metabolic pathways inferred from metabolomics studies.

The application of these advanced and integrated methodologies will be crucial to unlock the full potential of this compound as both a subject of study and a tool for discovery in steroid biology.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 17-O-Acetyl-3-O-methyl 17β-Estradiol?

Synthesis typically involves selective acetylation and methylation of 17β-estradiol. Key steps include protecting the hydroxyl groups and using catalysts like pyridine for acetylation. Characterization requires HPLC for purity assessment (>97%), NMR for structural confirmation (e.g., distinguishing 3-O-methyl and 17-O-acetyl groups), and mass spectrometry for molecular weight validation. Regulatory guidelines recommend compliance with USP/EP pharmacopeial standards for reference materials .

Q. How can this compound be used in analytical method validation (AMV) for hormone research?

As a reference standard, it is critical for:

  • Chromatographic calibration : Optimizing retention times in HPLC/GC methods.
  • Accuracy testing : Spiking biological matrices (e.g., serum, urine) to validate recovery rates.
  • Stability studies : Assessing degradation under varying pH, temperature, and light conditions.
    Documentation must include batch-specific certificates of analysis (CoA) with traceability to primary standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
  • Waste disposal : Collect spills with absorbent materials and incinerate as hazardous waste (UN3077 classification) .

Advanced Research Questions

Q. How do environmental conditions influence the degradation kinetics of this compound in aquatic systems?

Under aerobic conditions, degradation occurs via microbial oxidation, with a DT50 of ~31 days. Anaerobic systems slow degradation (DT50 ~108 days) due to reduced microbial activity. Key transformation products include estrone and 17β-estradiol, identified via LC-MS/MS. Researchers must account for sediment adsorption, which prolongs persistence in anaerobic environments .

Q. Table 1: Degradation kinetics of this compound

ConditionDT50 (Days)Major Metabolites
Aerobic31.1Estrone, 17β-estradiol
Anaerobic107.8Estrone

Q. What enzymatic pathways are involved in its metabolism, and how can these be studied in vitro?

  • 17β-hydroxysteroid dehydrogenase (17β-HSD) : Converts 17β-estradiol derivatives to estrone (kcat/Km = 28.267 s<sup>−1</sup>·mmol·L<sup>−1</sup> in Pseudomonas putida).
  • Experimental design : Recombinant enzyme assays (0.08 mmol/L substrate concentration) monitored via HPLC. Activity is induced by 17β-estradiol exposure, with >97% conversion efficiency in 5 minutes .

Q. How do structural modifications (e.g., acetylation/methylation) affect estrogen receptor (ER) binding affinity?

  • Methylation at 3-O : Reduces ERα binding by ~40% compared to unmodified estradiol (steric hindrance).
  • Acetylation at 17-O : Enhances lipophilicity, increasing membrane permeability but requiring in vivo deacetylation for activation.
    Methods: Competitive binding assays using radiolabeled estradiol (IC50 comparisons) and molecular docking simulations .

Q. What are the challenges in detecting trace levels of this compound in complex biological matrices?

  • Matrix interference : Lipids/proteins in saliva/serum require solid-phase extraction (C18 columns) prior to LC-MS/MS.
  • Sensitivity limits : Immunoassays (e.g., Salimetrics EIA Kit) achieve detection thresholds of 1 pg/mL but may cross-react with estrone. Validate with isotope dilution (e.g., 17β-estradiol-13C3) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Batch variability : Verify purity (>98% via HPLC) and storage conditions (−20°C to prevent hydrolysis) .
  • Model systems : Discrepancies between in vitro (cell lines) and in vivo (rodent) data may arise from metabolic differences. Use hepatocyte incubation to assess first-pass metabolism .

Methodological Notes

  • Data validation : Cross-reference with environmental fate models (e.g., PBT assessment) and regulatory DT50 values .
  • Ethical compliance : Adhere to institutional guidelines for hormone disposal to mitigate ecological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.